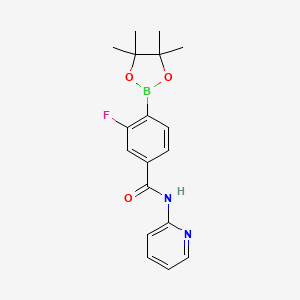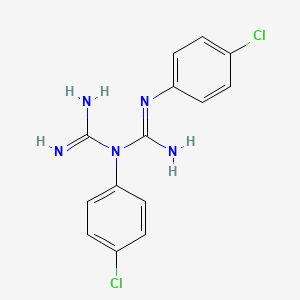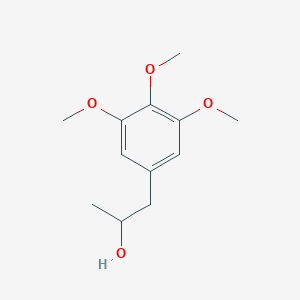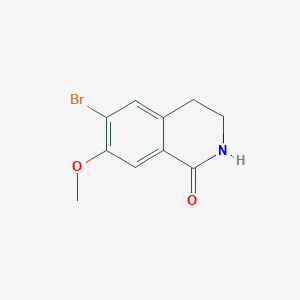![molecular formula C6H12Cl2N2O2 B12276618 (4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12276618.png)
(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-2,5-diazabicyclo[221]heptane-1-carboxylic acid dihydrochloride is a bicyclic compound with a unique structure that includes two nitrogen atoms and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride typically involves the use of cyclopentenes and palladium-catalyzed 1,2-aminoacyloxylation reactions . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising method . This approach allows for the efficient and scalable production of the compound, making it accessible for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on bacterial cells and its genotoxic properties.
Medicine: Explored for its potential therapeutic applications, including its effects on molecular targets and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it has been shown to cause oxidative stress in bacterial cells, leading to DNA damage and the activation of stress-inducible promoters .
Comparación Con Compuestos Similares
Similar Compounds
2-azabicyclo[2.2.1]heptane: A related compound with similar structural features but different functional groups.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure and chemical properties.
Uniqueness
(4S)-2,5-diazabicyclo[221]heptane-1-carboxylic acid dihydrochloride is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group
Propiedades
Fórmula molecular |
C6H12Cl2N2O2 |
|---|---|
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H10N2O2.2ClH/c9-5(10)6-1-4(2-8-6)7-3-6;;/h4,7-8H,1-3H2,(H,9,10);2*1H/t4-,6?;;/m0../s1 |
Clave InChI |
IVCFPOOFOSVPDO-BSIKQIJFSA-N |
SMILES isomérico |
C1[C@H]2CNC1(CN2)C(=O)O.Cl.Cl |
SMILES canónico |
C1C2CNC1(CN2)C(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12276573.png)
![3-Methyl-5-{[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12276583.png)

![ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate](/img/structure/B12276604.png)
![N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B12276613.png)
![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline](/img/structure/B12276614.png)
![3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12276621.png)

![6-Fluorospiro[chromene-2,4'-piperidine]](/img/structure/B12276629.png)

